REACTION_CXSMILES
|
C(=CCO[C:6]1[CH:10]=[C:9]([CH2:11][O:12][CH3:13])[O:8][N:7]=1)=O.[CH3:14]CC(C)[BH-](C(C)CC)C(C)CC.[Li+].[OH-:28].[Na+].OO>O1CCCC1.C(O)C.O>[OH:28][CH2:14][C:6]1[CH:10]=[C:9]([CH2:11][O:12][CH3:13])[O:8][N:7]=1 |f:1.2,3.4|
|
Name
|
3-carbonylethoxy-5-methoxymethyl-isoxazole
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)=CCOC1=NOC(=C1)COC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for half an hour the supernatant
|
Type
|
CUSTOM
|
Details
|
was decanted
|
Type
|
WASH
|
Details
|
the residue washed several times with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane in an extraction apparatus for one day
|
Duration
|
1 d
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NOC(=C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |